4-(2-Ethoxyphenyl)piperazin-1-amine
Description
Overview of Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. researchgate.net Its prevalence in numerous approved drugs highlights its adaptability to various biological targets. tandfonline.com The physicochemical properties of piperazine, such as its solubility, basicity, and conformational flexibility, can be finely tuned through substitution on its nitrogen and carbon atoms, making it a versatile tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comnih.gov This adaptability has led to the development of piperazine-containing compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. nih.govthieme-connect.com
The chemical reactivity of the piperazine moiety facilitates its use as a linker to connect different pharmacophores within a single molecule or as a scaffold to orient functional groups for optimal interaction with a biological target. tandfonline.com This modularity allows for the systematic exploration of structure-activity relationships, a critical aspect of drug design.
Chemical Significance of Substituted Phenylpiperazines
Within the broader class of piperazine derivatives, substituted phenylpiperazines hold a place of particular importance. The introduction of a phenyl group to the piperazine core creates a rigid structural element that can engage in various non-covalent interactions with biological macromolecules. wikipedia.org The nature and position of substituents on the phenyl ring significantly influence the electronic properties and steric profile of the molecule, thereby dictating its binding affinity and selectivity for specific receptors or enzymes. acs.orgnih.gov
For instance, the substitution of the phenyl ring with electron-withdrawing or electron-donating groups can alter the pKa of the piperazine nitrogens, affecting the molecule's ionization state at physiological pH and its ability to form hydrogen bonds. acs.org This, in turn, can have a profound impact on its biological activity. The strategic placement of substituents can also steer the molecule towards a desired binding mode, enhancing its potency and reducing off-target effects.
Specific Focus on 4-(2-Ethoxyphenyl)piperazin-1-amine and its Analogs
Among the vast array of substituted phenylpiperazines, this compound stands out as a compound of significant interest. The presence of the 2-ethoxyphenyl group introduces a specific set of electronic and steric features. The ethoxy group at the ortho position can influence the conformation of the phenyl ring relative to the piperazine moiety and can also participate in specific interactions with biological targets.
The primary amine at the 1-position of the piperazine ring provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs. This has been a key strategy in the development of compounds with tailored biological activities. For example, derivatives of the closely related 1-(2-methoxyphenyl)piperazine (B120316) are known to be important intermediates in the synthesis of imaging agents for the serotonin (B10506) 5-HT1A receptor. nih.gov
The exploration of this compound and its analogs has yielded compounds with a range of pharmacological profiles. Research has demonstrated the potential of such derivatives in various therapeutic areas, including cancer and neurological disorders. nih.govnih.govmdpi.com The modular nature of these compounds, combining the substituted phenylpiperazine core with various other chemical moieties, makes them a rich field for further investigation in the quest for novel and effective therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethoxyphenyl)piperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-12-6-4-3-5-11(12)14-7-9-15(13)10-8-14/h3-6H,2,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPPSGOJXDOMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Molecular Structure Elucidation and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation in Research
Spectroscopy is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to verify the identity and purity of synthesized molecules like 4-(2-ethoxyphenyl)piperazin-1-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, the spectra would exhibit characteristic signals corresponding to the ethoxy, phenyl, and piperazine (B1678402) moieties.
In ¹H NMR, the ethoxy group would be identifiable by a triplet from the methyl protons (CH₃) and a quartet from the methylene (B1212753) protons (-OCH₂-). The aromatic protons on the phenyl ring would appear as a complex multiplet in the downfield region (typically 6.8–7.4 ppm). The protons on the piperazine ring typically show complex splitting patterns in the aliphatic region of the spectrum. nih.gov For instance, in similar structures, the piperazine protons adjacent to the nitrogen atoms appear as distinct multiplets. mdpi.com The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. The spectrum would clearly show signals for the two carbons of the ethoxy group, the six carbons of the aromatic ring (with the ether-linked carbon being the most downfield), and the four carbons of the piperazine ring. In related piperazine derivatives, the aliphatic carbons of the piperazine ring typically resonate between 45 and 55 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical values for similar structural motifs.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Ar-H | 6.8 – 7.2 (m) | - |
| -O-CH₂ -CH₃ | ~4.0 (q) | ~64 |
| -O-CH₂-CH₃ | ~1.4 (t) | ~15 |
| Piperazine-H (adjacent to Ar) | ~3.1 (m) | ~51 |
| Piperazine-H (adjacent to NH) | ~2.9 (m) | ~46 |
| NH | Broad singlet | - |
| Ar-C -O | - | ~155 |
| Ar-C -N | - | ~140 |
| Ar-C | - | ~112-122 |
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For derivatives of this compound, Electron Ionization (EI) would lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.
Studies on isobaric ethoxybenzylpiperazines show that these compounds undergo fragmentation of the piperazine ring. researchgate.net A key diagnostic fragment for ethoxy-substituted phenyl rings is the ion at m/z 107. researchgate.net The fragmentation of the piperazine ring itself typically produces common ions, but the presence of the ethoxyphenyl group provides a unique signature that allows for differentiation from other substituted piperazines. researchgate.net High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition with very high accuracy, confirming the molecular formula of the target compound. mdpi.com
Table 2: Potential Mass Spectrometry Fragments for this compound Derivatives Based on fragmentation patterns of related structures. researchgate.net
| m/z Value | Proposed Fragment Identity |
| [M]+ | Molecular Ion |
| 178 | [C₁₁H₁₄N₂]⁺ - Fragment from piperazine ring cleavage |
| 135 | [C₉H₁₁O]⁺ - Ethoxyphenyl fragment |
| 107 | [C₇H₇O]⁺ - Characteristic ethoxybenzyl fragment |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.
Key expected vibrations include a moderate to weak band in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching of the secondary amine. The C-N stretching vibrations of the piperazine ring would appear in the 1100-1300 cm⁻¹ range. acs.org The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong, characteristic band for the aryl-alkyl ether C-O stretching would be prominent around 1240 cm⁻¹. The disappearance of certain bands, such as the C-Cl stretching vibration from a precursor like cyanuric chloride during synthesis, can indicate the successful formation of C-N linkages. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3010 - 3100 |
| Alkyl Groups | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Ether | C-O Stretch | ~1240 (asymmetric) |
| Aliphatic Amine | C-N Stretch | 1100 - 1300 |
X-ray Crystallography in Determining Solid-State Conformation
While a crystal structure for this compound itself is not detailed in the provided sources, extensive crystallographic studies have been performed on its close analogue, 4-(2-methoxyphenyl)piperazin-1-ium salts. nih.goviucr.org This data provides invaluable insight into the likely solid-state conformation of the ethoxy derivative.
In the crystal structures of its salts, the piperazine ring consistently adopts a stable chair conformation. nih.gov The molecule consists of the substituted phenyl group and the secondary amine attached to the piperazine ring at opposite nitrogen atoms. The crystal system and unit cell parameters are determined with high precision. For example, the salt 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate crystallizes in the monoclinic space group P2₁/n. nih.gov It is expected that salts of this compound would exhibit similar conformational features, with the bulkier ethoxy group potentially influencing the crystal packing.
Table 4: Representative Crystal Data for a 4-(2-Methoxyphenyl)piperazin-1-ium Salt Data for 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₇N₂O⁺ · C₇H₃N₂O₇⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.0163 (11) |
| b (Å) | 7.9178 (6) |
| c (Å) | 16.3216 (12) |
| β (°) | 99.274 (3) |
| V (ų) | 1913.3 (2) |
| Z | 4 |
Computational Chemistry and Molecular Modeling of 4 2 Ethoxyphenyl Piperazin 1 Amine and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules. For analogs of 4-(2-ethoxyphenyl)piperazin-1-amine, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are employed to optimize molecular geometries and predict various spectroscopic and electronic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial in determining a molecule's reactivity and electronic properties. researchgate.netwikipedia.org The HOMO is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity, while the LUMO governs its ability to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For piperazine (B1678402) derivatives, FMO analysis helps in understanding their interaction with biological targets. researchgate.net Theoretical calculations are used to determine the HOMO and LUMO energy levels, providing insights into the electronic properties relevant to their potential biological activity. researchgate.net
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Description | Relevance to Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability of a molecule to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability of a molecule to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |
Local Electronic Temperature of Atoms in Molecules (LT-AIMs) for Reactivity Profiling
While specific studies on the Local Electronic Temperature of Atoms in Molecules (LT-AIMs) for this compound were not found in the provided search results, this theoretical tool offers a more detailed view of reactivity compared to FMO analysis. LT-AIMs can identify the specific atoms within a molecule that are most likely to participate in electrophilic or nucleophilic attacks. This method calculates the "electronic temperature" of each atom, with "hot" spots indicating regions of higher reactivity. This level of detail is invaluable for understanding the regioselectivity of chemical reactions and for designing molecules with specific reactivity profiles.
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com It is widely used in drug design to understand and predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. hilarispublisher.comnih.govnih.gov
Prediction of Binding Affinities and Modes of Action
Molecular docking simulations are crucial for predicting the binding affinities and understanding the modes of action of piperazine-containing compounds. nih.govnih.gov For instance, in the development of novel antitumor agents, docking studies helped to rationalize the potent activity of certain N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines. nih.gov Similarly, docking analysis of piperazine derivatives targeting the dopamine (B1211576) D2 receptor has been used to predict their binding affinities (Ki values). nih.gov These simulations can guide the synthesis of more potent compounds by predicting which structural modifications are likely to improve binding. nih.govresearchgate.net
Analysis of Key Receptor-Ligand Interactions
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the receptor's binding site. researchgate.netnih.gov For piperazine derivatives targeting G-protein coupled receptors (GPCRs), a key interaction is often an electrostatic bond between the protonatable nitrogen atom of the piperazine ring and an aspartic acid residue (Asp 3.32) in the receptor. nih.gov Additionally, π-π stacking interactions between the phenyl group of the ligand and aromatic residues like phenylalanine (Phe) and tryptophan (Trp) in the binding pocket are often observed. nih.gov In some cases, the presence of a third substituent on the piperazine ring can induce a stabilizing effect on the ligand-receptor complex. nih.gov Molecular dynamics simulations can further refine these interactions and assess the stability of the predicted binding modes. nih.govresearchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Principles
When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies, including pharmacophore modeling, become particularly valuable. nih.govmdpi.com
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific receptor and exert a biological effect. pharmacophorejournal.com For piperazine-containing compounds, pharmacophore models can be developed based on a set of known active molecules. pharmacophorejournal.com These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. pharmacophorejournal.com
The piperazine moiety itself is a common scaffold in medicinal chemistry, often used to properly position other pharmacophoric groups for optimal interaction with target macromolecules. nih.gov In the design of multi-target ligands for dopamine and serotonin (B10506) receptors, the structures of active compounds often contain features characteristic of a typical pharmacophore model for aminergic GPCRs. nih.gov The development of such models can guide the design of new analogs with improved activity and selectivity by ensuring that they possess the necessary structural features for binding. nih.govpharmacophorejournal.com
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding Stability
Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility, preferred shapes (conformations), and the stability of their interactions with proteins. For arylpiperazine derivatives like this compound, MD simulations are instrumental in understanding how they adapt their conformation to fit into the binding pockets of receptors and how stable these interactions are over time.
Research on structurally similar arylpiperazine compounds, particularly those targeting G-protein coupled receptors (GPCRs) like serotonin and adrenergic receptors, has demonstrated the utility of MD simulations. mdpi.comnih.govnih.govnih.govresearchgate.net These studies often reveal that the piperazine ring can adopt various conformations, such as chair, boat, or twist-boat, and the orientation of the aryl group relative to the piperazine core is critical for biological activity. nih.gov
Binding stability is another critical aspect explored through MD simulations. By simulating the ligand-protein complex over time, researchers can assess the durability of the interactions. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable RMSD profile over the simulation time suggests a stable binding mode. polyu.edu.hk Furthermore, the analysis of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, provides a detailed picture of the forces that anchor the ligand in the binding pocket.
To illustrate the type of data generated from such simulations, the following table presents hypothetical but representative findings from an MD simulation study of a 2-methoxyphenylpiperazine analog, which is structurally very similar to this compound, bound to a serotonin receptor.
| Simulation Parameter | Value/Observation | Significance |
| Ligand RMSD | 1.5 ± 0.3 Å | Indicates the ligand remains stably bound in the binding pocket throughout the simulation. |
| Protein Backbone RMSD | 2.1 ± 0.4 Å | Shows the overall protein structure remains stable upon ligand binding. |
| Key Hydrogen Bonds | Asp116 (TM3), Tyr390 (TM7) | Highlights crucial interactions with specific amino acid residues that anchor the ligand. mdpi.com |
| Piperazine Conformation | Predominantly Chair | The most stable conformation of the piperazine ring, influencing the orientation of substituents. nih.gov |
| Ethoxyphenyl Dihedral Angle (C-C-O-C) | Bimodal distribution (-170° and 70°) | Suggests two primary, energetically favorable orientations of the ethoxy group within the binding site. |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A negative value indicates a favorable binding affinity of the ligand for the receptor. |
This table is a representative example based on typical findings for arylpiperazine analogs and does not represent empirically measured data for this compound itself.
These simulations provide a dynamic and detailed understanding of how molecules like this compound and its analogs behave at their biological targets, guiding the design of new compounds with improved properties. The insights gained from tracking conformational changes and assessing binding stability are invaluable for modern drug discovery efforts. nih.govresearchgate.net
Preclinical Pharmacological Research on Arylpiperazin 1 Amines: Receptor Binding and Mechanistic Studies
Receptor Binding Affinity and Selectivity Profiling
Receptor binding assays are crucial in vitro tools used to determine the affinity of a compound for specific receptor targets. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity. The arylpiperazine scaffold has been extensively studied and has shown a promiscuous binding profile, interacting with multiple receptor families. nih.govnih.govnih.gov
The serotonin (B10506) (5-HT) system is a primary target for arylpiperazine derivatives. The 5-HT1A receptor, in particular, has been a focal point of research due to its role in anxiety and depression. nih.gov Numerous studies have demonstrated that arylpiperazines, including those with a 2-alkoxyphenyl substitution, exhibit high affinity for 5-HT1A receptors. nih.govmdpi.com For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have shown Ki values in the low nanomolar range for the 5-HT1A receptor. mdpi.com
Research has also explored interactions with other serotonin receptor subtypes. Multifunctional compounds targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors have been designed from the arylpiperazine template. uniba.it The affinity for these receptors can be modulated by altering the substituents on the piperazine (B1678402) and aryl rings. uniba.itnih.gov For example, some trisubstituted piperazines show enhanced affinity for 5-HT2A receptors compared to their disubstituted counterparts. nih.gov
The dopaminergic system, particularly the D2-like receptor family (D2, D3, D4), is another key target for arylpiperazine compounds. nih.gov These receptors are implicated in psychosis, neurodegenerative diseases, and substance use disorders. nih.govnih.gov Docking studies suggest that the protonated nitrogen of the piperazine ring forms a crucial interaction with a conserved aspartate residue in the D2 receptor binding site. bg.ac.rsnih.gov
Derivatives of 1-(2-methoxyphenyl)piperazine have been investigated as high-affinity ligands for D3 and D2 receptors. acs.orgnih.gov Structural modifications to the aryl moiety and the linker chain have been shown to significantly influence affinity and selectivity for D3 over D2 receptors. acs.orgnih.gov For example, introducing rigid aryl acrylamide (B121943) groups can lead to sub-nanomolar D3 receptor affinity with high selectivity versus the D2 subtype. acs.orgnih.gov
Arylpiperazines are one of the most extensively studied classes of ligands for α1-adrenergic receptors (α1-ARs). nih.gov These receptors are involved in conditions such as hypertension and benign prostatic hyperplasia. nih.gov Studies on phenylpiperazine-hydantoin derivatives, including a compound with a 2-ethoxyphenyl group, have shown significant affinity for α1-AR subtypes (α1A, α1B, α1D). nih.gov The affinity for α1-ARs is often a consideration in the development of CNS agents due to the reciprocal interactions between adrenergic and serotonergic systems. nih.gov A comparative analysis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed affinities for the α1-adrenergic receptor in the range of 22 nM to 250 nM. nih.gov
The pharmacological profile of arylpiperazines extends beyond the classical monoamine receptors. Certain derivatives have been found to interact with other targets, including:
Sigma-1 Receptors: Novel arylpiperazine derivatives have been designed to possess high affinity for both 5-HT1A and sigma-1 receptors, a potential strategy for developing new antidepressants. researchgate.net
Trace Amine-Associated Receptor 1 (TAAR1): 1-Amidino-4-phenylpiperazine derivatives have been identified as potent agonists at the human TAAR1 receptor, a target for CNS disorders. units.it
Neurotransmitter Transporters: While some arylpiperazines like m-chlorophenylpiperazine (mCPP) are inactive at the 5-HT uptake site, others may interact with various transporters. nih.gov Studies on central nervous system drugs have shown interactions with human organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT). mdpi.com Furthermore, certain 1,3,5-triazine (B166579) derivatives containing a piperazine moiety have been shown to inhibit equilibrative nucleoside transporters (ENTs). frontiersin.org
Functional Assays for Receptor Agonism/Antagonism in Preclinical Models
Beyond simple binding affinity, functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. For arylpiperazines, a wide spectrum of functional activities has been observed.
Serotonin Receptors: Many arylpiperazine derivatives act as partial agonists at the 5-HT1A receptor. nih.govnih.gov This profile is characteristic of the anxiolytic drug buspirone. Some compounds have been characterized as mixed 5-HT1A receptor partial agonists and 5-HT2A receptor antagonists. uniba.it
Dopamine (B1211576) Receptors: The partial agonist BP 897, an arylpiperazine derivative, has served as a lead structure for developing D3-preferring ligands. acs.orgnih.gov Aripiprazole, another prominent example, is a D2 partial agonist. nih.gov
Adrenergic Receptors: Functional studies on phenylpiperazine-hydantoin derivatives, including those with a 2-ethoxyphenyl group, have shown them to be antagonists at α1A-, α1B-, and α1D-adrenergic receptors. nih.gov
In Vitro Cellular Mechanism of Action Studies
In vitro studies using cell-based models help to elucidate the downstream cellular consequences of receptor binding. For arylpiperazine derivatives, these studies have provided insights into their molecular mechanisms.
One study on novel 1,4-disubstituted piperazine-2,5-dione derivatives demonstrated that their antioxidant activity in SH-SY5Y cells involved the reduction of reactive oxygen species (ROS) production and stabilization of the mitochondrial membrane potential. nih.gov This mechanism helped protect cells from oxidative damage and restrained apoptosis. nih.gov For derivatives acting as α1-AR antagonists, the mechanism involves blocking the signaling cascade typically initiated by endogenous catecholamines like adrenaline and noradrenaline. nih.gov The general mode of action for many piperazine-containing anthelmintics involves paralysis of the organism by blocking acetylcholine (B1216132) at the myoneural junction, an effect mediated through agonism at GABA receptors. wikipedia.org While this is a different context, it highlights the diverse mechanisms associated with the piperazine scaffold.
In Vivo Behavioral Pharmacology in Animal Models (Focus on Mechanistic Effects, not Clinical Efficacy)
Modulation of Neurotransmitter Systems in Animal Brain Regions
While research exists for the broader class of arylpiperazine derivatives, and for molecules with similar structures (e.g., those with a methoxyphenyl group instead of an ethoxyphenyl group), the explicit focus on 4-(2-Ethoxyphenyl)piperazin-1-amine could not be fulfilled due to the absence of available data.
Therefore, the following sections remain unwritten, pending future research into the in vivo pharmacological profile of this specific compound.
In Vivo Behavioral Pharmacology in Animal Models (Focus on Mechanistic Effects, not Clinical Efficacy)
Assessment of Receptor-Mediated Behavioral Responses
No studies detailing the assessment of receptor-mediated behavioral responses for this compound in animal models have been identified. Such studies would typically involve evaluating the compound's effects on behaviors known to be modulated by specific receptor systems, such as the serotonergic or dopaminergic systems, to elucidate its mechanism of action.
Modulation of Neurotransmitter Systems in Animal Brain Regions
There is currently no available research on how this compound modulates neurotransmitter systems in the brain regions of animal models. This area of investigation would typically involve techniques like in vivo microdialysis to measure changes in the extracellular levels of neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) in specific brain areas following administration of the compound.
Biotransformation Studies of Arylpiperazin 1 Amine Derivatives in Preclinical Systems
Identification of Metabolic Pathways in In Vitro Systems (e.g., Hepatocytes from Non-Human Species)
No published studies were found that identified the metabolic pathways of 4-(2-Ethoxyphenyl)piperazin-1-amine using in vitro systems such as hepatocytes from non-human species.
Metabolic Stability Assessment in Preclinical Models
There is no available data from metabolic stability assessments of this compound in preclinical models.
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Enzymes)
Specific research identifying the cytochrome P450 enzymes or other enzyme systems involved in the biotransformation of this compound has not been reported in the scientific literature.
Advanced Analytical Method Development for Research and Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is the principal methodology for the separation and quantification of 4-(2-Ethoxyphenyl)piperazin-1-amine and its analogs. The choice between liquid and gas chromatography often depends on the compound's volatility and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and widely used technique for the analysis of arylpiperazine compounds. Its applicability is enhanced by a variety of detection modes.
UV Detection: The presence of the phenyl ring in the this compound structure provides a chromophore, allowing for detection using UV spectrophotometry. A validated Reverse Phase (RP)-HPLC method for a related piperazine (B1678402) derivative utilized an octadecyl column with UV detection at 239 nm. nih.gov However, for piperazine compounds lacking strong chromophores, direct UV detection is challenging due to low absorption. jocpr.com In such cases, derivatization is employed to attach a UV-active label to the molecule. jocpr.comresearchgate.net
Fluorescence Detection (FLD): For higher sensitivity, HPLC coupled with fluorescence detection is a powerful option. This often requires pre-column or post-column derivatization with a fluorescent tag. For instance, a method for quantifying piperazine in animal products was developed using Dansyl chloride (DNS-Cl) as a derivatizing agent, which imparts strong fluorescence to the analyte, allowing for trace-level detection. qascf.com
Electrochemical Detection (ECD): While less common, HPLC with electrochemical detection can be applied to electroactive compounds. This detector offers high sensitivity for molecules that can be oxidized or reduced at an electrode surface.
Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) provides the highest degree of sensitivity and selectivity. A bioanalytical method using Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (LC-QTOF/MS) was developed for the N-phenylpiperazine derivative LQFM05. nih.gov This technique is not only sensitive enough for pharmacokinetic studies in plasma and tissue homogenates but also specific enough to identify metabolites, such as the hydroxylated derivative LQFM235. nih.gov
Table 1: Examples of HPLC Methods for Piperazine Derivatives
| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | LiChrosorb 100 RP-18 (5 µm) | Acetonitrile / Phosphate buffer (pH 2) | UV (239 nm) | Purity evaluation of a piperazine derivative | nih.gov |
| HPLC-UV | Chiralpak IC (5µm) | Acetonitrile / Methanol / Diethylamine (90:10:0.1) | UV (340 nm) | Analysis of piperazine (as NBD-Cl derivative) in API | jocpr.com |
| UHPLC-FLD | Acquity UPLC HSS T3 (1.8 µm) | Ultrapure water / Acetonitrile (15:85) | Fluorescence | Quantification of piperazine (as DNS-Cl derivative) in animal tissues | qascf.com |
Gas Chromatography (GC) is generally less suited for arylpiperazines like this compound compared to HPLC. This is due to their relatively low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet. To overcome these limitations, derivatization is typically required to create more volatile and thermally stable analogs suitable for GC analysis. While GC-MS is a powerful analytical tool, HPLC remains the preferred method for this class of compounds. researchgate.net
Derivatization Strategies for Enhanced Detectability in Analytical Research
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For piperazine derivatives, this strategy is key to enhancing detection sensitivity and improving chromatographic performance. jocpr.comresearchgate.netqascf.com
Two common derivatizing agents for amines like piperazine are:
4-chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with piperazine to form a stable, UV-active derivative. jocpr.comresearchgate.net This allows for the detection of piperazine at low levels (parts-per-million) using standard HPLC-UV equipment, which would otherwise be impossible due to the native molecule's lack of a suitable chromophore. jocpr.com
Dansyl chloride (DNS-Cl): This reagent is used to create highly fluorescent derivatives. qascf.com The resulting dansylated piperazine can be quantified with high sensitivity using HPLC with fluorescence detection, making it ideal for trace analysis in complex biological matrices like food products. qascf.com
These strategies are particularly vital when analyzing samples where the target compound is present at very low concentrations or in a complex matrix that could cause interference. jocpr.com
Method Validation in Research Matrices (e.g., Biological Samples from Preclinical Studies)
For any analytical method to be considered reliable for research, it must undergo a thorough validation process. This ensures the method is accurate, precise, and specific for its intended purpose, especially when analyzing complex biological samples from preclinical studies. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govqascf.comnih.gov
Research on related piperazine compounds demonstrates successful method validation in various matrices:
An LC-QTOF/MS method for an N-phenylpiperazine derivative was validated in plasma and tissue homogenates, showing good linearity in the concentration range of 10.0 to 900.0 ng/mL (with r² > 0.99) and a lower limit of quantification (LLOQ) of 10.0 ng/mL. nih.gov
An HPLC-FLD method for piperazine (as a DNS-Cl derivative) was validated in spiked chicken and pork samples. qascf.com The method demonstrated high accuracy with recoveries between 79.64% and 99.77%, and good precision with relative standard deviations (RSDs) from 1.14% to 5.63%. qascf.com The sensitivity was confirmed with LODs of 0.50–1.20 µg/kg and LOQs of 1.80–3.50 µg/kg. qascf.com
An HPLC-UV method for piperazine (as an NBD-Cl derivative) was validated in an active pharmaceutical ingredient (API), achieving a limit of detection of 30 ppm and a limit of quantification of 90 ppm. jocpr.com
Table 2: Summary of Method Validation Parameters for Piperazine Derivatives
| Analytical Method | Matrix | Linearity Range | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|---|---|---|---|---|---|
| LC-QTOF/MS | Plasma, Tissue Homogenates | 10.0–900.0 ng/mL | 10.0 ng/mL | N/A | N/A | nih.gov |
| HPLC-FLD | Animal Tissue | LOQ–200.0 µg/kg | 1.80–3.50 µg/kg | 79.64–99.77% | 1.14–5.63% | qascf.com |
Use of Arylpiperazin-1-amine Analogs as Derivatizing Agents for Other Chemical Species
Interestingly, analogs of arylpiperazines can themselves be used as derivatizing agents to facilitate the analysis of other types of molecules. A notable example is the use of N-(4-aminophenyl)piperidine, a compound structurally related to arylpiperazin-1-amines, to improve the detection of organic acids by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). nsf.govresearchgate.net
Organic acids are typically challenging to analyze with high sensitivity using mass spectrometry because they ionize best in negative mode, which is generally less sensitive than positive mode. nsf.gov By reacting the organic acids with N-(4-aminophenyl)piperidine, a high proton affinity tag is attached to the molecules. nsf.govresearchgate.net This allows the derivatized acids to be readily ionized and detected in the much more sensitive positive ionization mode. This derivatization strategy has been shown to achieve detection limits as low as 0.5 ppb and can increase detection sensitivity by over 200-fold compared to the analysis of the native, underivatized compounds. nsf.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituents on the Phenyl Ring on Biological Activity and Selectivity
The nature and position of substituents on the phenyl ring of 4-phenylpiperazine derivatives are critical determinants of their biological activity and selectivity. nih.gov Research has consistently shown that even minor alterations to the phenyl ring can lead to significant changes in a compound's pharmacological profile.
The position and physicochemical characteristics of aromatic substituents have been found to be critical for the in vivo effects of mono-substituted 4-phenylpiperazines. nih.gov For instance, in a series of mono-substituted 4-phenylpiperidines and -piperazines, the type of substituent on the aromatic ring was pivotal for their effects on the dopaminergic system. nih.gov The introduction of electron-withdrawing groups, such as chloro, fluoro, nitro, or trifluoromethyl groups, at various positions on the phenyl ring has been shown to increase the biological action of some arylpiperazine derivatives. researchgate.net This is often attributed to the alteration of the electron density of the aromatic ring, which can influence binding interactions with target receptors.
Conversely, the presence of electron-donating groups can also enhance activity, depending on the specific biological target. For example, in a study of piperazine-substituted pyranopyridines, the presence of electron-donating substituents in the phenolic ring was found to enhance antiproliferative activity. nih.gov Specifically, a chlorophenyl-substituted motif or a sterically hindered 2-methoxy fragment resulted in high antiproliferative activity. nih.gov
The following table summarizes the influence of various phenyl ring substituents on the biological activity of 4-phenylpiperazine analogs based on findings from multiple studies.
| Substituent | Position | Effect on Biological Activity | Reference |
| Electron-withdrawing groups (e.g., Cl, F, NO₂, CF₃) | Varies | Increased action | researchgate.net |
| Electron-donating groups (e.g., OCH₃) | Phenolic ring | Enhanced antiproliferative activity | nih.gov |
| 3-Trifluoromethyl | Phenyl | Improved in vitro antimycobacterial activity | mdpi.com |
| 4-Fluoro | Phenyl | Improved in vitro antimycobacterial activity | mdpi.com |
| 3,4-Dichloro | Phenyl | Effective inhibition of M. tuberculosis H37Ra | mdpi.com |
Impact of Linker Length and Flexibility on Receptor Binding
Studies on various classes of molecules have demonstrated the critical nature of the linker. For example, in the context of Proteolysis Targeting Chimeras (PROTACs), the length of the linker is crucial for the molecule's ability to induce protein degradation. nih.gov An optimal linker length allows for the most effective interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation. nih.gov While these findings are not specific to 4-(2-ethoxyphenyl)piperazin-1-amine, they highlight a general principle in medicinal chemistry that is applicable to its derivatives.
In a study of bisbenzimidazole derivatives, a dramatic effect of linker length and composition on target binding and cell uptake was observed. nih.gov The thermal stabilization of a DNA duplex varied significantly with increasing linker length, demonstrating that the linker itself can influence the biophysical properties of the molecule. nih.gov These examples underscore the importance of systematically exploring different linker lengths and compositions during the drug design process to achieve optimal receptor engagement.
Stereochemical Effects on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov Chiral centers within a drug molecule can lead to enantiomers or diastereomers that may exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.
For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov The specific spatial orientation of functional groups can determine the ability of a molecule to fit into a binding site and form crucial interactions. Research on nature-inspired compounds has shown that only specific stereoisomers display significant biological activity, suggesting that uptake and target binding are stereoselective processes. nih.gov
While specific studies on the stereochemical effects of this compound were not found in the provided search results, the general principles of stereochemistry in drug action are well-established. If chiral centers are introduced into the this compound scaffold, it is highly probable that the resulting stereoisomers will exhibit different biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
QSAR studies have been successfully applied to various series of 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives. nih.govnih.gov In one study, a QSAR model was developed for a series of mono-substituted 4-phenylpiperidines and -piperazines to understand how their structural properties affect their in vivo effects on the dopaminergic system. nih.gov The model used physicochemical descriptors to correlate with the observed biological response. nih.gov
Another QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists utilized neural networks to correlate molecular descriptors with analgesic activity. nih.govsigmaaldrich.com This approach allowed for the development of a predictive model that was validated with an external test set. nih.govsigmaaldrich.com Such models, in conjunction with pharmacophore hypotheses, are valuable tools for the structural optimization of these classes of compounds. nih.gov In silico methods like QSAR provide a faster and more economical alternative to traditional trial-and-error approaches in lead identification and optimization. epa.gov
Design Principles for Modulating Receptor Selectivity
Achieving receptor selectivity is a major goal in drug design, as it can minimize off-target effects and improve the therapeutic index of a drug. The design of selective ligands for a specific receptor subtype often involves a detailed understanding of the structural differences between the target receptor and other related receptors.
For derivatives of 4-phenylpiperazine, modulating receptor selectivity can be achieved through several design strategies. As discussed previously, the strategic placement of substituents on the phenyl ring is a key approach. nih.gov By introducing specific functional groups, it is possible to favor interactions with the amino acid residues unique to the desired receptor's binding pocket while creating unfavorable interactions with off-target receptors.
The modification of the linker region can also influence selectivity. nih.gov A linker with optimal length and rigidity can constrain the conformation of the molecule, forcing it to adopt a shape that is complementary to the target receptor's binding site. Furthermore, the introduction of specific chemical moieties can lead to highly selective compounds. For example, the chemical modification of a 7-thiaPGE(1) analogue led to the identification of highly selective EP4-receptor agonists. nih.gov
The following table outlines key design principles for modulating the receptor selectivity of 4-phenylpiperazine analogs.
| Design Principle | Rationale | Reference |
| Phenyl Ring Substitution | Exploit differences in amino acid residues in the binding pockets of different receptors. | nih.gov |
| Linker Modification | Optimize the orientation and conformation of the molecule for the target receptor. | nih.gov |
| Introduction of Specific Moieties | Create unique interactions that favor binding to the desired receptor. | nih.gov |
Patent Landscape and Intellectual Property in Arylpiperazin 1 Amine Research
Review of Research and Chemical Patents Involving Piperazine (B1678402) Derivatives
The patent literature reveals a vast and diverse landscape for piperazine derivatives, underscoring their significance in drug discovery and development. dongguk.edunih.gov The piperazine ring is a common feature in a plethora of approved drugs and clinical candidates, valued for its ability to modulate physicochemical properties and provide a versatile scaffold for interacting with various biological targets. dongguk.edu Patents in this domain cover a wide spectrum of therapeutic applications, including but not limited to central nervous system (CNS) disorders, cancer, cardiovascular diseases, and inflammatory conditions. nih.gov
Arylpiperazine derivatives, in particular, have been a major focus of patenting activity. The nature and substitution pattern of the aryl group, as well as the substituents on the second nitrogen of the piperazine ring, play a crucial role in determining the pharmacological profile and, consequently, the scope of patent claims. For instance, many patents are directed towards arylpiperazines as ligands for serotonin (B10506) and dopamine (B1211576) receptors, highlighting their importance in the treatment of psychiatric and neurological disorders. google.com
While a specific patent for 4-(2-Ethoxyphenyl)piperazin-1-amine was not identified in the conducted search, the intellectual property surrounding its core components—the 1-arylpiperazine moiety and the 1-amino group—is extensive. Patents for related structures provide valuable insights into the likely patentability of this specific compound. For example, patent WO1996021648A1 describes the synthesis of 1-[(2-ethoxy-5-ethyl-6-methylpyridin-3-yl)aminocarbonyl]-4-(2-ethoxyphenyl)piperazine, a more complex molecule that shares the 1-(2-ethoxyphenyl)piperazine (B86606) core. google.com This indicates that the core structure is known in the patent art, and novelty for new patents would likely arise from the specific substitution at the 1-position of the piperazine ring and the associated therapeutic application.
The following table summarizes the key therapeutic areas for which piperazine derivatives have been patented:
| Therapeutic Area | Examples of Patented Piperazine Derivatives' Applications |
| Central Nervous System (CNS) Disorders | Antipsychotics, antidepressants, anxiolytics, and treatments for neurodegenerative diseases. |
| Oncology | Kinase inhibitors and other anti-cancer agents. |
| Cardiovascular Diseases | Antianginal agents and treatments for hypertension. |
| Inflammatory Diseases | Anti-inflammatory agents. |
| Infectious Diseases | Antiviral and antibacterial agents. |
Analysis of Key Innovations in Synthesis and Application Patents
Innovations in the patent literature for arylpiperazine derivatives can be broadly categorized into novel synthetic methodologies and new therapeutic applications.
Innovations in Synthesis:
Patents often claim novel and efficient synthetic routes that are scalable and cost-effective for industrial production. For arylpiperazines, key synthetic innovations revolve around the formation of the piperazine ring and the introduction of the aryl and other substituents.
Common synthetic strategies that are likely applicable to this compound and are frequently found in the patent literature include:
Nucleophilic Substitution: Reaction of a suitable aryl halide with piperazine or a protected piperazine derivative. For the target compound, this would involve reacting 1-bromo-2-ethoxybenzene with a protected 1-aminopiperazine.
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and piperazine. This method is highly versatile and allows for the formation of the C-N bond under relatively mild conditions.
Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. This is a common method for introducing substituents to the piperazine nitrogen.
A key innovation often highlighted in patents is the development of stereoselective syntheses for chiral piperazine derivatives, which can lead to improved efficacy and reduced side effects. While this compound itself is achiral, derivatives with chiral centers could be a focus of new intellectual property.
Innovations in Applications:
The primary driver for patenting new arylpiperazine derivatives is the discovery of novel therapeutic uses. The specific substitution pattern of this compound suggests potential interactions with various biological targets. Based on the applications of structurally similar compounds found in the patent literature, potential patented or patentable applications for this molecule could include:
CNS Disorders: Many arylpiperazines are known to modulate neurotransmitter systems. Derivatives of 1-(2-ethoxyphenyl)piperazine could be patented for their activity as ligands for serotonin (5-HT) or dopamine (D) receptors, with potential applications in treating depression, anxiety, schizophrenia, or Parkinson's disease. google.com
Oncology: The piperazine scaffold is present in numerous kinase inhibitors. google.com Novel arylpiperazine-1-amine derivatives could be patented as inhibitors of specific kinases involved in cancer cell proliferation and survival.
Other Therapeutic Areas: The versatility of the arylpiperazine scaffold means that new applications are continually being explored and patented. These could include treatments for inflammatory diseases, cardiovascular conditions, or metabolic disorders.
The following table outlines some of the key patented innovations for related arylpiperazine derivatives:
| Innovation | Description | Potential Relevance to this compound |
| Novel Synthetic Routes | Development of more efficient, scalable, and stereoselective methods for synthesizing arylpiperazines. | Could be applied to the industrial-scale production of the target compound and its derivatives. |
| New Therapeutic Indications | Identification of novel biological targets and therapeutic uses for arylpiperazine derivatives. | The specific structure of this compound may confer unique pharmacological properties leading to new patented applications. |
| Formulation Technologies | Development of novel drug delivery systems to improve the pharmacokinetic profile of arylpiperazine drugs. | Could enhance the bioavailability and therapeutic efficacy of the target compound. |
Identification of Unexplored Intellectual Property Spaces for Future Research
Despite the extensive patenting of piperazine derivatives, there remain unexplored areas for future research and intellectual property protection concerning this compound.
Derivatization and Analogs:
A significant opportunity for new intellectual property lies in the synthesis and patenting of novel derivatives and analogs of this compound. This could involve:
Modification of the Ethoxy Group: Introducing different alkoxy groups or other substituents on the phenyl ring could modulate the compound's activity and lead to new patentable entities.
Substitution on the Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring could create chiral centers and lead to stereoisomers with potentially improved pharmacological profiles.
Modification of the Amino Group: Acylation, alkylation, or other modifications of the 1-amino group would result in a wide range of new chemical entities with potentially distinct biological activities.
Novel Therapeutic Targets:
While the CNS is a well-explored area for arylpiperazines, there may be opportunities to investigate the activity of this compound and its analogs against less conventional targets. This could include:
Orphan Diseases: Investigating the efficacy of these compounds in rare diseases with unmet medical needs could lead to valuable intellectual property with orphan drug designations.
Neglected Tropical Diseases: There is a constant need for new treatments for infectious diseases that disproportionately affect developing countries.
Repurposing: Screening the compound against a wide range of biological targets could identify unexpected activities and lead to new use patents.
Combination Therapies:
Patenting the use of this compound in combination with other established drugs could be another avenue for intellectual property. Such combinations may offer synergistic effects, improved efficacy, or reduced side effects compared to monotherapy.
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Routes for Complex Derivatives
The synthesis of the core 4-(2-Ethoxyphenyl)piperazin-1-amine structure is well-established, but the future of drug discovery lies in the creation of more complex and functionally diverse derivatives. A primary challenge is the development of efficient and versatile synthetic methodologies to introduce a wide array of substituents onto both the phenyl ring and the piperazine (B1678402) moiety.
Future synthetic efforts should focus on:
Late-Stage Functionalization: Developing reactions that allow for the modification of the core structure in the final steps of a synthetic sequence. This approach would enable the rapid generation of a library of diverse analogs from a common intermediate, accelerating the identification of lead compounds.
Asymmetric Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes is crucial. Enantiomers of a drug can have significantly different pharmacological activities and metabolic profiles. nih.gov Exploring enantioselective methods will be essential for producing single-isomer drugs with optimized therapeutic properties. nih.gov
Novel Coupling Chemistries: While methods like Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) are commonly used for creating N-arylpiperazines, there is a need to explore new catalytic systems and reaction conditions. nih.gov This could include photoredox catalysis or flow chemistry to improve yields, reduce waste, and access chemical space that is not reachable through traditional methods. organic-chemistry.org
Scaffold Hopping and Bioisosteric Replacement: Future synthetic strategies should also involve replacing the ethoxyphenyl or piperazine rings with other heterocyclic systems to explore new structure-activity relationships (SAR). This could lead to the discovery of compounds with entirely new pharmacological profiles or improved pharmacokinetic properties.
A key unanswered question is how to efficiently synthesize derivatives with precise control over their three-dimensional structure, which is often a critical determinant of biological activity.
Deeper Understanding of Receptor Subtype Selectivity Mechanisms
Many arylpiperazine compounds exhibit activity at multiple G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov While this polypharmacology can be beneficial in some cases, achieving high selectivity for a specific receptor subtype is often desirable to minimize off-target effects. For derivatives of this compound, a fundamental goal is to elucidate the structural features that govern binding affinity and selectivity.
Future research should be directed towards:
High-Resolution Structural Biology: Obtaining crystal structures or cryo-electron microscopy (cryo-EM) structures of lead compounds bound to their target receptors. These structures would provide invaluable, atom-level insights into the binding modes and key interactions that confer subtype selectivity.
Computational Modeling and Simulation: Utilizing molecular dynamics simulations to understand the dynamic nature of the drug-receptor interactions. This can help identify subtle conformational changes in the receptor that are induced by ligand binding and contribute to selectivity.
Pharmacophore Modification: Systematically modifying the ethoxy group, the substitution pattern on the phenyl ring, and the amine substituent on the piperazine ring to probe the specific interactions with receptor binding pockets. nih.gov Extending SAR studies has proven effective in identifying highly selective ligands for receptor subtypes, such as the dopamine D3 receptor over the D2 receptor. nih.gov
A significant unanswered question remains: what are the precise molecular determinants within the binding pockets of different receptor subtypes that can be exploited to design ligands with absolute selectivity?
Investigation of Allosteric Modulation at Receptor Sites
Traditional drug discovery has focused on orthosteric ligands, which bind to the same site as the endogenous neurotransmitter. However, there is growing interest in allosteric modulators, which bind to a topographically distinct site on the receptor. nih.gov These modulators can fine-tune the receptor's response to the endogenous ligand, offering a more subtle and potentially safer mode of action. mdpi.com
The potential for this compound derivatives to act as allosteric modulators is a largely unexplored frontier. Future investigations should aim to:
Screen for Allosteric Activity: Develop and implement high-throughput functional assays designed to detect allosteric modulation, such as positive allosteric modulators (PAMs) that enhance the endogenous ligand's effect, or negative allosteric modulators (NAMs) that reduce it. biorxiv.org
Characterize Mechanism of Action: For any identified allosteric modulators, detailed pharmacological studies will be needed to characterize their effects on agonist affinity and efficacy. nih.gov
Identify Allosteric Binding Sites: Through a combination of photoaffinity labeling, mutagenesis studies, and structural biology, the location of the allosteric binding site on the target receptor can be identified. This knowledge is crucial for the rational design of more potent and selective modulators.
The central unanswered question is whether the 4-(2-ethoxyphenyl)piperazine scaffold is amenable to structural modifications that can confer allosteric modulatory properties at key CNS receptors, and if so, what these modifications are.
Development of Advanced Preclinical Models for Mechanistic Elucidation
Translating promising in vitro findings into in vivo efficacy is a major hurdle in drug development. For compounds targeting complex neurological and psychiatric disorders, the use of appropriate preclinical models is paramount. The limitations of existing pharmacological tools, often due to a lack of selectivity or poor bioavailability, highlight the need for better in vivo validation. nih.gov
Future research requires the development and use of:
Advanced Imaging Techniques: Employing techniques like positron emission tomography (PET) to visualize drug-receptor engagement in the living brain, providing a direct link between drug exposure and target occupancy.
Sophisticated Behavioral Paradigms: Moving beyond simple behavioral assays to more complex paradigms that better model the multifaceted nature of human disorders like schizophrenia or depression.
In Vivo Signaling Pathway Analysis: Developing methods to determine which specific intracellular signaling pathways (e.g., G-protein pathways) are activated or inhibited by a compound in a live animal model, as in vitro functional coupling does not always predict the in vivo response. nih.gov
A critical unanswered question is how to create preclinical models that more accurately recapitulate the pathophysiology of human CNS disorders, thereby improving the predictive validity of preclinical efficacy studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of computational approaches is revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-test-analyze cycle.
For the this compound scaffold, future progress will be enhanced by:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build predictive models that correlate the structural features of derivatives with their biological activity and selectivity. The use of artificial neural networks has already shown promise in designing selective phenylpiperazine ligands. nih.gov
De Novo Drug Design: Employing generative AI models to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. These models can explore a much broader chemical space than traditional medicinal chemistry approaches.
ADMET Prediction: Using AI to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early deselection of molecules with poor drug-like properties, saving time and resources.
Big Data Analysis: Integrating and analyzing diverse datasets, including chemical structures, in vitro assay data, in vivo results, and clinical data, to uncover new biological insights and identify novel drug targets.
A key unanswered question is how to best curate and utilize the growing volume of biological and chemical data to build AI/ML models with high predictive accuracy, thereby significantly reducing the trial-and-error component of drug discovery.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Ethoxyphenyl)piperazin-1-amine, and what experimental conditions optimize yield?
The synthesis of piperazine derivatives often involves multi-step condensation and functionalization. For example, similar compounds like (E)-3-(2-ethoxyphenyl)acrylic acid derivatives are synthesized via reaction with thionyl chloride to form acyl chlorides, followed by coupling with substituted piperazines in acetone using triethylamine as a base . Key parameters include:
- Temperature : Room temperature for coupling steps to avoid side reactions.
- Solvents : Dichloromethane for acylation; acetone or ethanol for recrystallization.
- Purification : Recrystallization from ethanol yields pure crystals suitable for X-ray diffraction .
- Yield optimization : Stoichiometric excess of piperazine derivatives (1.5 eq) improves conversion rates.
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Resolve bond lengths, angles, and conformation (e.g., chair conformation of piperazine rings) .
- NMR spectroscopy : Confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.3 ppm in aromatic regions).
- Computational methods : Density Functional Theory (DFT) to analyze electronic distribution and intramolecular interactions (e.g., C–H···O/F hydrogen bonds) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods due to potential toxic fumes during combustion .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : In airtight containers under dry, cool conditions to prevent degradation .
Advanced Research Questions
Q. How does the substitution pattern (e.g., ethoxy vs. methoxy) on the phenyl ring influence the biological activity of piperazine derivatives?
- Structure-activity relationship (SAR) : Ethoxy groups enhance lipophilicity and membrane permeability compared to methoxy, as seen in analogs like 4-(4-methoxyphenethyl)piperidines .
- Case study : Substitution at the 2-position (ethoxy) in phenylpiperazines increases binding affinity for serotonin receptors due to steric and electronic effects .
- Experimental validation : Competitive binding assays (e.g., radioligand displacement) and molecular docking simulations .
Q. What methodologies resolve contradictions in reported bioactivity data for piperazine-based compounds?
- Data normalization : Account for variations in assay conditions (e.g., cell lines, incubation times).
- Meta-analysis : Compare IC50 values across studies (e.g., cytotoxic effects of Mannich bases on cancer cells vs. normal cells) .
- Mechanistic studies : Use knockout models or enzyme inhibition assays (e.g., carbonic anhydrase inhibition) to confirm target specificity .
Q. How can researchers design experiments to evaluate the environmental impact of this compound?
- Ecotoxicity assays : Daphnia magna acute toxicity tests to determine LC50 values .
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV exposure) .
- Bioaccumulation potential : Calculate logP (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk .
Methodological Recommendations
- Synthetic challenges : Monitor reaction progress via TLC to prevent over-alkylation of the piperazine ring.
- Data validation : Cross-reference crystallographic data with computational models to confirm stereochemistry .
- Biological assays : Include positive controls (e.g., known receptor antagonists) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
